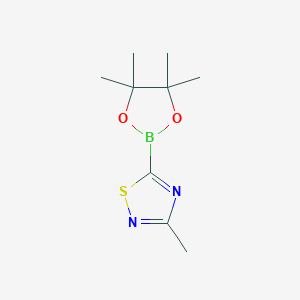
1-(Dimethylphosphoryl)-2-fluoro-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethylphosphoryl)-2-fluoro-4-nitrobenzene is an organic compound characterized by the presence of a dimethylphosphoryl group, a fluorine atom, and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 1-(Dimethylphosphoryl)-2-fluoro-4-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-fluorobenzene followed by the introduction of the dimethylphosphoryl group. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained with high purity.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods are designed to be scalable and efficient, allowing for the large-scale production of the compound for various applications.
Chemical Reactions Analysis
1-(Dimethylphosphoryl)-2-fluoro-4-nitrobenzene undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions to form different nitrogen-containing compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Dimethylphosphoryl)-2-fluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism by which 1-(Dimethylphosphoryl)-2-fluoro-4-nitrobenzene exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylphosphoryl group can interact with enzymes and other proteins. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar compounds to 1-(Dimethylphosphoryl)-2-fluoro-4-nitrobenzene include:
2-Fluoro-4-nitrobenzene: Lacks the dimethylphosphoryl group, making it less versatile in certain reactions.
1-(Dimethylphosphoryl)-4-nitrobenzene: Lacks the fluorine atom, which affects its reactivity and applications.
1-(Dimethylphosphoryl)-2-chloro-4-nitrobenzene: Contains a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
Properties
Molecular Formula |
C8H9FNO3P |
|---|---|
Molecular Weight |
217.13 g/mol |
IUPAC Name |
1-dimethylphosphoryl-2-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C8H9FNO3P/c1-14(2,13)8-4-3-6(10(11)12)5-7(8)9/h3-5H,1-2H3 |
InChI Key |
KMKRMZVBKNWCFG-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=C(C=C(C=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


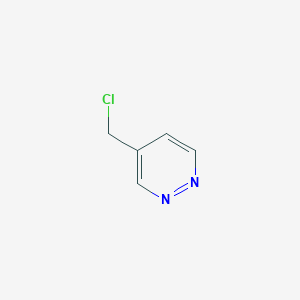
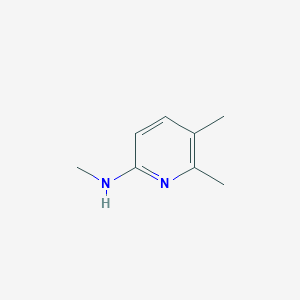

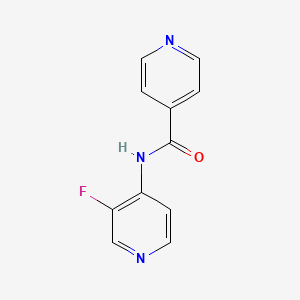
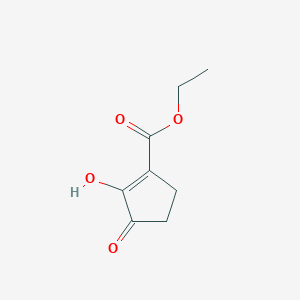
![4-Methyl-3,4-dihydro-1H-thieno[2,3-e][1,4]diazepine-2,5-dione](/img/structure/B11762339.png)
![tert-Butyl (1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B11762340.png)
![1-Oxa-7-azaspiro[4.5]decan-3-ol](/img/structure/B11762345.png)

![N-{6-[(hydroxyimino)methyl]pyridin-2-yl}-2,2-dimethylpropanamide](/img/structure/B11762358.png)

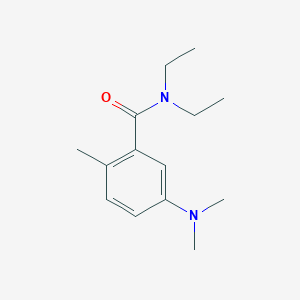
![4-(1H-Pyrrolo[2,3-B]pyridin-6-YL)morpholine](/img/structure/B11762390.png)
